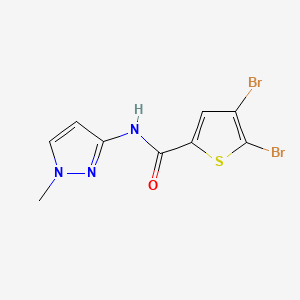
4,5-dibromo-N-(1-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dibromo-N-(1-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring substituted with bromine atoms and a carboxamide group linked to a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dibromo-N-(1-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide typically involves the bromination of thiophene derivatives followed by the introduction of the pyrazole moiety. One common method includes:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Carboxamide: The brominated thiophene is then reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.
Introduction of Pyrazole Moiety: The final step involves the reaction of the carboxamide with 1-methyl-1H-pyrazole under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,5-dibromo-N-(1-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the thiophene or pyrazole rings.
Coupling Reactions: The carboxamide group can participate in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various thiophene derivatives, while oxidation and reduction can lead to modified thiophene or pyrazole rings.
Scientific Research Applications
4,5-dibromo-N-(1-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and photovoltaic devices.
Biological Research: It is used as a probe to study biological pathways and interactions, particularly those involving thiophene and pyrazole derivatives.
Mechanism of Action
The mechanism of action of 4,5-dibromo-N-(1-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the pyrazole moiety play crucial roles in binding to these targets, often through hydrogen bonding, van der Waals interactions, and π-π stacking. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a pyrazole.
4,5-dibromo-N-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
4,5-dibromo-N-(1-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C9H7Br2N3OS |
|---|---|
Molecular Weight |
365.05 g/mol |
IUPAC Name |
4,5-dibromo-N-(1-methylpyrazol-3-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C9H7Br2N3OS/c1-14-3-2-7(13-14)12-9(15)6-4-5(10)8(11)16-6/h2-4H,1H3,(H,12,13,15) |
InChI Key |
UVPJVULDDSTRBX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC(=C(S2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















